molecular formula C21H24N2O4 B2964316 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide CAS No. 921836-97-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide

Cat. No.: B2964316
CAS No.: 921836-97-7
M. Wt: 368.433
InChI Key: UUUUKRHDFJIDEZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an amide and an aromatic ring, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the phenoxyacetamide moiety. Common reagents used in these reactions include ethylamine, dimethyl ketone, and phenoxyacetic acid. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure and properties.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide can be compared with other benzoxazepine derivatives and phenoxyacetamide compounds. Similar compounds include:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-23-17-12-15(10-11-18(17)27-14-21(2,3)20(23)25)22-19(24)13-26-16-8-6-5-7-9-16/h5-12H,4,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUUKRHDFJIDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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